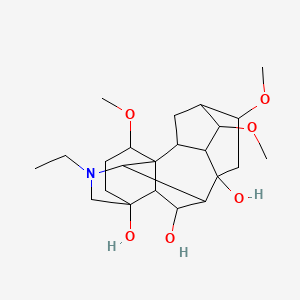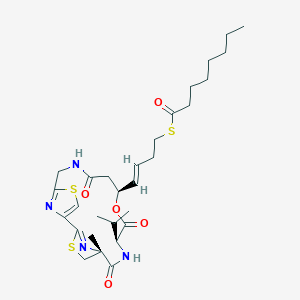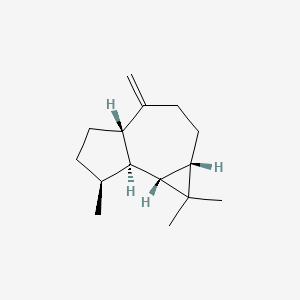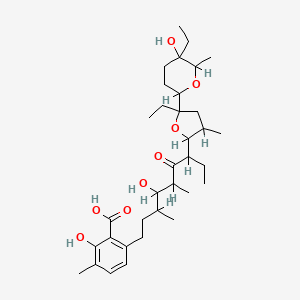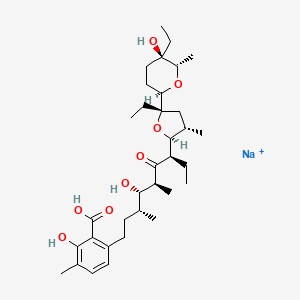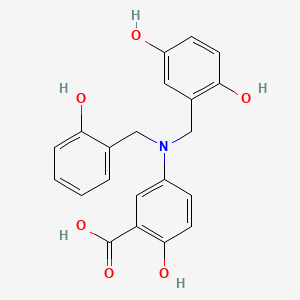
Lavendustin A
Vue d'ensemble
Description
Lavendustin A is a potent, selective tyrosine kinase inhibitor . It was first isolated from a Streptomyces culture filtrate . It inhibits antigen-induced activation of PTK and histamine release from mast cells . It has a molecular weight of 381.40 .
Synthesis Analysis
Lavendustin A and its analogs have been synthesized through various methods. One approach involves solid-phase synthesis . Another method involves the synthesis of triazole analogs of Lavendustin A via a click chemistry approach .
Molecular Structure Analysis
The molecular formula of Lavendustin A is C21H19NO6 . Its structure includes a tertiary amine in the center with substituted benzyl and phenyl groups .
Chemical Reactions Analysis
Lavendustin A has been used in various chemical reactions. For instance, it has been involved in the solid-phase synthesis of its analogs . Additionally, triazole analogs of Lavendustin A have been synthesized using Cu I -catalyzed azide-alkyne cycloadditions .
Physical And Chemical Properties Analysis
Lavendustin A is a crystalline solid . It is soluble in DMSO and methanol .
Applications De Recherche Scientifique
Inhibition of EGF Receptor Tyrosine Kinase
Lavendustin A is a potent and selective inhibitor of the EGF receptor tyrosine kinase, with an IC50 value of 11nM. It binds to a distinct site on the kinase, separate from ATP and peptide substrate binding sites, which makes it a valuable tool for studying EGF-induced cellular processes .
Suppression of VEGF-Induced Angiogenesis
This compound has been shown to suppress VEGF-induced angiogenesis in rats, providing a potential therapeutic avenue for diseases characterized by abnormal angiogenesis .
Impact on Myometrial Smooth Muscle Cells
Lavendustin A inhibits EGF-induced proliferation of cultured human myometrial smooth muscle cells, which could have implications for conditions like uterine fibroids or preterm labor .
Kinetic Analysis in EGF Receptor Inhibition
Studies have demonstrated that Lavendustin A acts as a slow tight-binding inhibitor of the tyrosine kinase domain of the EGF receptor with a two-step mechanism, offering insights into the kinetic aspects of receptor inhibition .
Effects on Progesterone Production
Research indicates that Lavendustin A affects progesterone production in rat granulosa cells, suggesting a role in reproductive biology and potential applications in fertility treatments .
Role in Long-term Potentiation
It has been found that Lavendustin A blocks long-term potentiation in the hippocampus, which is crucial for learning and memory, indicating its utility in neurological research .
Mécanisme D'action
Target of Action
Lavendustin A is a potent, selective tyrosine kinase inhibitor . Its primary targets are the EGF receptor tyrosine kinase and p60c-src . These targets play crucial roles in cellular signaling pathways, regulating processes such as cell growth, differentiation, and metabolism.
Mode of Action
Lavendustin A acts as a cell-permeable, reversible, and substrate competitive inhibitor . It competes with the substrate for binding to the active site of its target enzymes, thereby inhibiting their activity . This results in the suppression of the tyrosine kinase-mediated signaling pathways.
Biochemical Pathways
The inhibition of tyrosine kinases by Lavendustin A affects several biochemical pathways. For instance, it inhibits the antigen-induced activation of protein tyrosine kinase (PTK) and histamine release from mast cells . Additionally, it suppresses the angiogenic action of vascular endothelial growth factor (VEGF) . These pathways are involved in immune responses, inflammation, and angiogenesis, respectively.
Pharmacokinetics
It is known to be soluble in dmso and ethanol , which suggests that it could be well-absorbed and have good bioavailability
Result of Action
The inhibition of tyrosine kinases by Lavendustin A leads to a decrease in the signaling pathways mediated by these enzymes. This can result in a variety of molecular and cellular effects, depending on the specific pathway involved. For example, the inhibition of VEGF-mediated angiogenesis can suppress the formation of new blood vessels . Similarly, the inhibition of histamine release from mast cells can reduce inflammation .
Orientations Futures
Propriétés
IUPAC Name |
5-[(2,5-dihydroxyphenyl)methyl-[(2-hydroxyphenyl)methyl]amino]-2-hydroxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO6/c23-16-6-8-19(25)14(9-16)12-22(11-13-3-1-2-4-18(13)24)15-5-7-20(26)17(10-15)21(27)28/h1-10,23-26H,11-12H2,(H,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULTTYPMRMMDONC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN(CC2=C(C=CC(=C2)O)O)C3=CC(=C(C=C3)O)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00154855 | |
| Record name | Lavendustin A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00154855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lavendustin A | |
CAS RN |
125697-92-9 | |
| Record name | Lavendustin A | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=125697-92-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lavendustin A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125697929 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lavendustin A | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16768 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Lavendustin A | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=678027 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Lavendustin A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00154855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LAVENDUSTIN A | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Y0G32G2RV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



